Cas no 33574-11-7 (Methanone,phenyl[2,4,6-tris(1-methylethyl)phenyl]-)

Methanone,phenyl[2,4,6-tris(1-methylethyl)phenyl]- structure
33574-11-7 structure
Product Name:Methanone,phenyl[2,4,6-tris(1-methylethyl)phenyl]-
CAS No:33574-11-7
MF:C22H28O
MW:308.457126617432
CID:320623
PubChem ID:141803
Update Time:2025-04-19

Methanone,phenyl[2,4,6-tris(1-methylethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Methanone,phenyl[2,4,6-tris(1-methylethyl)phenyl]-
    • phenyl-[2,4,6-tri(propan-2-yl)phenyl]methanone
    • 2,4,6-Triisopropylbenzophenone
    • 33574-11-7
    • DTXSID30187272
    • SCHEMBL10349532
    • Methanone, phenyl[2,4,6-tris(methylethyl)phenyl]-
    • 7236-12-6
    • Methanone, phenyl(2,4,6-tris(methylethyl)phenyl)-
    • Inchi: 1S/C22H28O/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)22(23)17-10-8-7-9-11-17/h7-16H,1-6H3
    • InChI Key: SVZMSRHLJPKAPP-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1C(=CC(=CC=1C(C)C)C(C)C)C(C)C

Computed Properties

  • Exact Mass: 308.21414
  • Monoisotopic Mass: 308.214015512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

Methanone,phenyl[2,4,6-tris(1-methylethyl)phenyl]- Related Literature

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